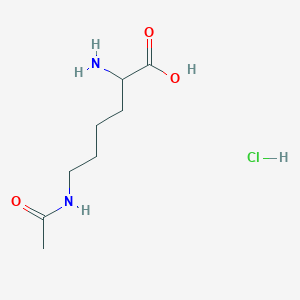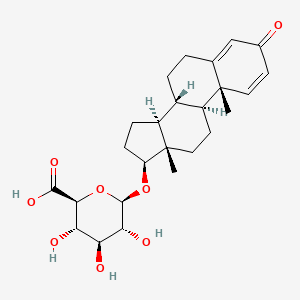
(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Overview
Description
(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: 7-keto DHEA , is a steroid hormone closely related to dehydroepiandrosterone (DHEA). It is a naturally occurring compound in the human body and has distinct biological effects compared to DHEA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from DHEA. The process involves the oxidation of DHEA to form 7-keto DHEA. This reaction typically requires an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 7-keto DHEA involves large-scale chemical synthesis using advanced reactors and purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The primary reaction involves the oxidation of DHEA to form 7-keto DHEA.
Reduction: Reduction reactions are less common but can be used to convert 7-keto DHEA back to DHEA or other related compounds.
Substitution: Substitution reactions can be used to modify the functional groups on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-keto DHEA is the major product.
Reduction: DHEA and other reduced forms of the compound.
Substitution: Various derivatives depending on the substituents used.
Scientific Research Applications
(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: It plays a role in the regulation of various biological processes, including immune function and metabolism.
Medicine: It has potential therapeutic applications in the treatment of conditions such as adrenal insufficiency and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and dietary supplements.
Mechanism of Action
(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: is similar to other steroid hormones such as DHEA, testosterone, and estradiol. it has unique properties that distinguish it from these compounds:
DHEA: While both are steroid hormones, 7-keto DHEA has a keto group at the 7th carbon, which alters its biological activity.
Testosterone: 7-keto DHEA is less potent than testosterone but has similar effects on muscle mass and strength.
Estradiol: It has different effects on estrogen receptors compared to estradiol.
Comparison with Similar Compounds
Dehydroepiandrosterone (DHEA)
Testosterone
Estradiol
Cortisol
Progesterone
This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications. Its ability to influence various biological processes highlights its importance in both health and disease.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h7,9,11,14-21,23,27-29H,3-6,8,10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOYIEKXMIILRQ-HMAFJQTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747208 | |
| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827019-65-8 | |
| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
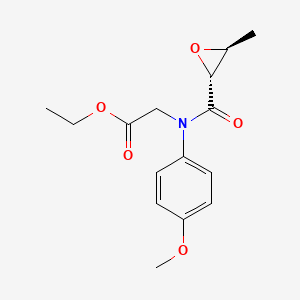
![Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B1514376.png)
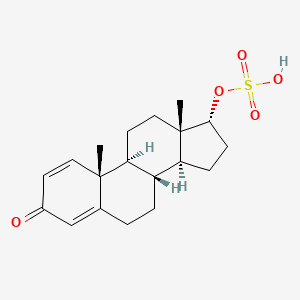
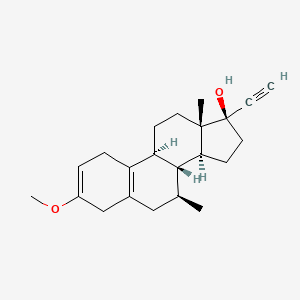
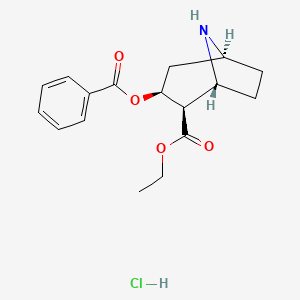
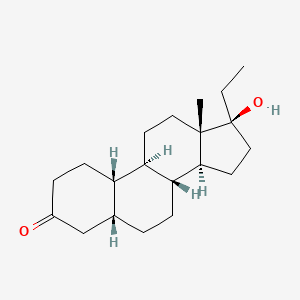
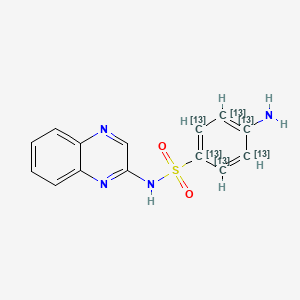
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)
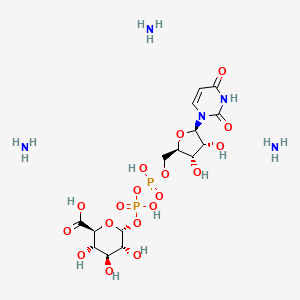
![Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]](/img/structure/B1514386.png)
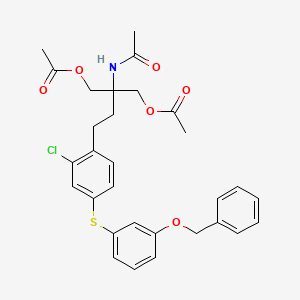
![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)
